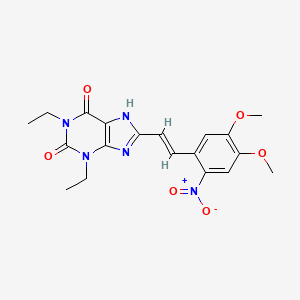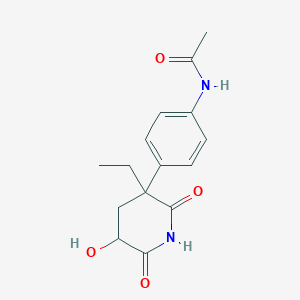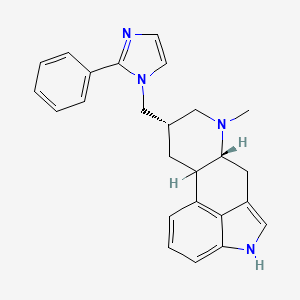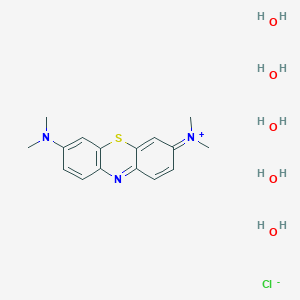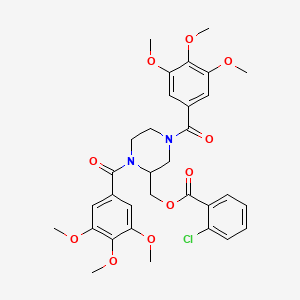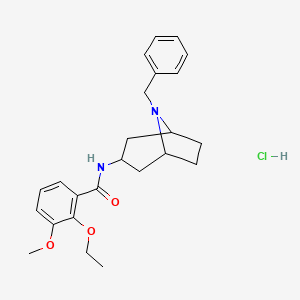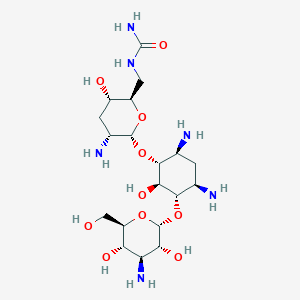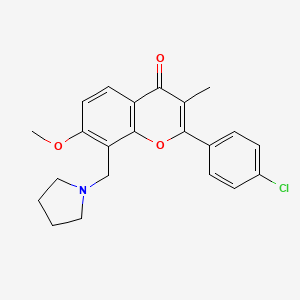![molecular formula C26H10Cl4N2O4 B12763521 10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 61838-36-6](/img/structure/B12763521.png)
10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11,14,15-tetracloro-7,18-dimetil-7,18-diazaheptaciclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacos-1(23),2,4,9,11,13,15,20(24),21,25-decaeno-6,8,17,19-tetrona es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por sus múltiples sustituciones de cloro y un marco heptacíclico altamente intrincado, lo que lo convierte en un tema de interés para los investigadores en química, biología y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 10,11,14,15-tetracloro-7,18-dimetil-7,18-diazaheptaciclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacos-1(23),2,4,9,11,13,15,20(24),21,25-decaeno-6,8,17,19-tetrona generalmente implica múltiples pasos, comenzando con precursores orgánicos más simples. El proceso a menudo incluye reacciones de cloración, pasos de ciclización y la introducción de grupos diaza en condiciones controladas. Se utilizan reactivos y catalizadores específicos para facilitar estas transformaciones, asegurando altos rendimientos y pureza del producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis a gran escala, incluidos reactores de flujo continuo y métodos de purificación avanzados. El uso de sistemas automatizados y estrictas medidas de control de calidad garantiza la consistencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
10,11,14,15-tetracloro-7,18-dimetil-7,18-diazaheptaciclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacos-1(23),2,4,9,11,13,15,20(24),21,25-decaeno-6,8,17,19-tetrona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo de las condiciones y los reactivos utilizados.
Reducción: Las reacciones de reducción pueden conducir a la formación de productos menos clorados o desclorados.
Sustitución: Los átomos de cloro en el compuesto se pueden sustituir con otros grupos funcionales, como grupos hidroxilo o amino.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones varían en función del tipo de reacción y las condiciones utilizadas. Por ejemplo, la oxidación puede producir cloroquinonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por sus propiedades estructurales únicas y su reactividad. Sirve como compuesto modelo para comprender reacciones orgánicas complejas y desarrollar nuevas metodologías sintéticas.
Biología
En la investigación biológica, se exploran las interacciones del compuesto con las biomoléculas para comprender su potencial como herramienta bioquímica o agente terapéutico. Su capacidad para interactuar con proteínas y ácidos nucleicos lo convierte en un tema valioso para estudiar el reconocimiento molecular y la unión.
Medicina
Se investigan las posibles aplicaciones medicinales del compuesto, en particular su capacidad para modular las vías biológicas y sus efectos citotóxicos sobre las células cancerosas. Los investigadores están explorando su uso en el desarrollo de fármacos y terapias dirigidas.
Industria
En el sector industrial, la estabilidad y la reactividad del compuesto se aprovechan para aplicaciones en ciencia de materiales, incluido el desarrollo de polímeros y recubrimientos avanzados.
Mecanismo De Acción
El mecanismo por el cual 10,11,14,15-tetracloro-7,18-dimetil-7,18-diazaheptaciclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacos-1(23),2,4,9,11,13,15,20(24),21,25-decaeno-6,8,17,19-tetrona ejerce sus efectos implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores y ácidos nucleicos. La unión del compuesto a estas dianas puede modular su actividad, lo que lleva a diversos efectos biológicos. Se estudian las vías involucradas en estas interacciones para comprender los posibles efectos terapéuticos y toxicológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Tetrclorotereftalato de dimetilo: Conocido por su uso como herbicida preemergente.
Etano, 1,1,2,2-tetracloro-: Un compuesto clorado más simple con diferentes aplicaciones.
1H-Isoindol-1,3(2H)-diona, 2-(2,6-dioxo-3-piperidinil)-: Otro compuesto orgánico complejo con características estructurales distintas.
Singularidad
10,11,14,15-tetracloro-7,18-dimetil-7,18-diazaheptaciclo[146222,503,1204,9013,23020,24]hexacos-1(23),2,4,9,11,13,15,20(24),21,25-decaeno-6,8,17,19-tetrona destaca por su estructura heptacíclica altamente intrincada y sus múltiples sustituciones de cloro
Propiedades
Número CAS |
61838-36-6 |
|---|---|
Fórmula molecular |
C26H10Cl4N2O4 |
Peso molecular |
556.2 g/mol |
Nombre IUPAC |
10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C26H10Cl4N2O4/c1-31-23(33)9-5-3-7-8-4-6-10-14-12(8)16(20(28)22(30)18(14)26(36)32(2)24(10)34)15-11(7)13(9)17(25(31)35)21(29)19(15)27/h3-6H,1-2H3 |
Clave InChI |
OZULJNVTICBDCK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C3C4=C(C=C2)C5=C6C7=C(C=C5)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



